Nabitan hydrochloride

概要

説明

ナビタント塩酸塩は、制吐作用と鎮痛作用で知られる合成カンナビノイド類似体です。 これはドロナビノールとジメチルヘプチルピランの誘導体であり、CB1およびCB2カンナビノイド受容体に結合して活性化することによって効果を発揮します 。 ナビタント塩酸塩はまた、眼圧を下げる能力で知られており、緑内障の治療に役立つ可能性があります .

準備方法

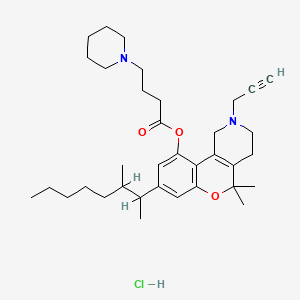

ナビタント塩酸塩の合成には、いくつかのステップが含まれます。 エチル4-ブロモブチレートをベンゼン中で還流させてピペリジンと縮合させ、エチル4-(1-ピペリジル)ブチレートを生成します。 この中間体は、次に還流する塩酸水溶液で加水分解して4-(1-ピペリジル)酪酸が得られます。 最後に、この酸を5,5-ジメチル-8-(3-メチル-2-オクチル)-10-ヒドロキシ-2-(2-プロピニル)-1,2,3,4-テトラヒドロ-5H-1ベンゾピラノ[3,4-d]ピリジンを、ジシクロヘキシルカルボジイミドをジクロロメタン中で使用してエステル化します .

化学反応の分析

ナビタント塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化されて、さまざまな酸化誘導体を形成する可能性があります。

還元: 還元反応は、その構造を改変し、薬理学的特性を変化させる可能性があります。

置換: ナビタント塩酸塩は、置換反応を起こす可能性があり、その際、官能基が他の基に置き換えられ、新しい化合物が生成されます.

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究の用途

ナビタント塩酸塩には、いくつかの科学研究の用途があります。

化学: 合成カンナビノイドとそのカンナビノイド受容体との相互作用の挙動を研究するためのモデル化合物として使用されます。

生物学: 研究者は、制吐作用と鎮痛作用を含むカンナビノイドの生物学的効果を調査するために使用します。

科学的研究の応用

Nabitan hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of synthetic cannabinoids and their interactions with cannabinoid receptors.

Biology: Researchers use it to investigate the biological effects of cannabinoids, including their antiemetic and analgesic properties.

作用機序

ナビタント塩酸塩は、主にCB1およびCB2カンナビノイド受容体に結合して活性化することによって効果を発揮します。 これらの受容体は、内因性カンナビノイド系の一部であり、痛み感覚、食欲、気分など、さまざまな生理学的プロセスを調節する役割を果たしています。 これらの受容体を活性化することにより、ナビタント塩酸塩は、制吐作用と鎮痛作用を生み出すだけでなく、眼圧を下げることもできます .

類似の化合物との比較

ナビタント塩酸塩は、ドロナビノールやジメチルヘプチルピランなどの他の合成カンナビノイドに似ています。 これらの化合物とは異なる独自の特性を持っています。

水溶性: 他の多くのカンナビノイド誘導体とは異なり、ナビタント塩酸塩は水溶性であり、生体利用率と投与の容易さを高めることができます.

治療の可能性: ドロナビノールやナビルロンは、臨床設定でより一般的に使用されていますが、ナビタント塩酸塩は、その潜在的な治療的用途についてまだ研究中です.

類似の化合物には、以下が含まれます。

ドロナビノール: 化学療法によって引き起こされる吐き気と嘔吐を治療するために使用されるテトラヒドロカンナビノール(THC)の合成形態。

ジメチルヘプチルピラン: 強力な精神活性作用を持つ合成カンナビノイド。

類似化合物との比較

Nabitan hydrochloride is similar to other synthetic cannabinoids such as dronabinol and dimethylheptylpyran. it has unique properties that distinguish it from these compounds:

Water Solubility: Unlike many other cannabinoid derivatives, this compound is water-soluble, which can enhance its bioavailability and ease of administration.

Therapeutic Potential: While dronabinol and nabilone are more commonly used in clinical settings, this compound is still under research for its potential therapeutic applications.

Similar compounds include:

Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used to treat nausea and vomiting caused by chemotherapy.

Dimethylheptylpyran: A synthetic cannabinoid with potent psychoactive effects.

Nabilone: A synthetic cannabinoid used to treat severe nausea and vomiting caused by chemotherapy

特性

CAS番号 |

49637-08-3 |

|---|---|

分子式 |

C35H53ClN2O3 |

分子量 |

585.3 g/mol |

IUPAC名 |

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 4-piperidin-1-ylbutanoate;hydrochloride |

InChI |

InChI=1S/C35H52N2O3.ClH/c1-7-9-11-15-26(3)27(4)28-23-31(39-33(38)16-14-21-36-19-12-10-13-20-36)34-29-25-37(18-8-2)22-17-30(29)35(5,6)40-32(34)24-28;/h2,23-24,26-27H,7,9-22,25H2,1,3-6H3;1H |

InChIキー |

KWXQFOPVLBPXHY-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4.Cl |

正規SMILES |

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

66556-74-9 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Nabutam, Benzopyranoperidine, SP-106, A-40656; A 40656; A40656 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676817.png)

![N-(2-amino-5-(thiophen-2-yl)phenyl)-6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)nicotinamide](/img/structure/B1676818.png)

![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B1676834.png)

![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid](/img/structure/B1676836.png)

![1-Isothiocyanato-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B1676838.png)